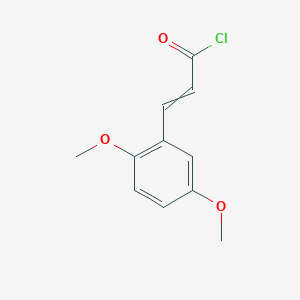

(E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride

Description

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZYYMUFZJVDCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374327 | |

| Record name | 3-(2,5-dimethoxyphenyl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344402-16-0 | |

| Record name | 3-(2,5-dimethoxyphenyl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride typically involves the reaction of (E)-3-(2,5-Dimethoxy-phenyl)-acrylic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

(E)-3-(2,5-Dimethoxy-phenyl)-acrylic acid+Thionyl chloride→(E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride+SO2+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution with various reagents to form derivatives:

Reagents and Products

Key Observations

-

Reactions proceed via nucleophilic attack at the carbonyl carbon, displacing chloride.

-

Steric hindrance from the 2,5-dimethoxy groups minimally affects reactivity due to the planar acryloyl system .

Hydrolysis

Controlled hydrolysis yields the corresponding carboxylic acid:

Reaction

Conditions

Reactions with Binucleophiles

The compound reacts with 1,2- and 1,3-binucleophiles to form heterocycles:

Pyrazole Derivatives

Reaction with hydrazine derivatives:

Example

Oxadiazole and Thiazole Derivatives

| Binucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| Thiourea | Pyrimidinethione | Reflux in THF, 6h | 58 |

| 2-Aminothiazole | Thiazolopyrimidine | Triethylamine, benzene | 63 |

Mechanistic Insight

Spectroscopic Characterization of Products

Key spectral data for reaction products:

| Product Type | IR (cm⁻¹) | (δ, ppm) |

|---|---|---|

| Amides | 1637–1653 (C=O) | 8.12–8.39 (acryloyl CH=CH) |

| Esters | 1738–1760 (C=O) | 3.93–3.97 (OCH₃), 1.41–1.45 (OCH₂CH₃) |

| Pyrazoles | 3170 (N-H) | 6.34–8.22 (aromatic protons) |

Comparative Reactivity

-

Electrophilic Centers : The acryloyl chloride exhibits three electrophilic sites:

-

Carbonyl carbon (acyl chloride).

-

α,β-unsaturated carbons (acryloyl system).

-

-

Substituent Effects : Methoxy groups enhance electron density in the phenyl ring, marginally reducing electrophilicity at the carbonyl but stabilizing intermediates through resonance .

Scientific Research Applications

Organic Synthesis

(E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various reactions:

- Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

- Addition Reactions: The acryloyl group can undergo addition reactions with electrophiles and nucleophiles, facilitating the creation of diverse chemical entities .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for:

- Pharmaceutical Development: It acts as an intermediate in the synthesis of bioactive compounds, potentially leading to new therapeutic agents.

- Drug Delivery Systems: Its chemical properties allow for modifications that enhance drug solubility and bioavailability .

Biochemical Applications

This compound is employed in:

- Modification of Biomolecules: It can be used to label biomolecules for tracking and studying biological processes.

- Enzyme Inhibition Studies: The compound's ability to modify functional groups on enzymes can aid in understanding enzyme mechanisms and developing inhibitors .

Material Science

The compound finds applications in the production of advanced materials:

- Polymer Synthesis: It can be incorporated into polymer matrices to impart specific properties such as thermal stability and mechanical strength.

- Coatings and Adhesives: Its reactivity allows it to be used in formulations that require strong adhesion properties.

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactivity |

| Medicinal Chemistry | Drug development | Potential for new therapeutic agents |

| Biochemical Research | Biomolecule modification | Enhanced tracking and study of biological processes |

| Material Science | Polymer production | Improved material properties |

Case Studies

Case Study 1: Synthesis of Anticancer Agents

Researchers have utilized this compound as an intermediate in synthesizing novel anticancer agents. By modifying the acyl chloride group, they achieved compounds with enhanced cytotoxicity against cancer cell lines.

Case Study 2: Drug Delivery Enhancements

In a study focused on drug solubility improvements, this compound was incorporated into liposomal formulations. This modification significantly increased the bioavailability of hydrophobic drugs, demonstrating its utility in pharmaceutical applications.

Mechanism of Action

The mechanism of action of (E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, modifying the structure and function of target molecules. This reactivity is exploited in various chemical and biological applications to introduce specific functional groups or labels.

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The 2,5-dimethoxy groups in the target compound are strongly electron-donating, enhancing resonance stabilization of the acryloyl group.

- Reactivity : The furyl group in introduces heteroaromaticity, which may alter conjugation and reactivity in cycloaddition reactions compared to purely aromatic systems.

- Hydrogen Bonding: The phenolic –OH in 3-(4-hydroxyphenyl)acryloyl chloride enables hydrogen bonding, influencing solubility and intermolecular interactions.

Coupling Reactions

Acryloyl chlorides primarily undergo nucleophilic acyl substitution (e.g., with amines, alcohols) or participate in conjugate additions. Examples from literature:

- 3-(2-Furyl)acryloyl chloride : Reacts with carbohydrate-acetonides to form glycoside conjugates (e.g., 3-O-[3-(2-furyl)acryloyl]-α/β-D-glucopyranose, yield: 48.5%).

- 3-(4-Hydroxyphenyl)acryloyl chloride : Couples with aminophenols to form antioxidant amides (e.g., 2a–e), with DPPH radical scavenging IC₅₀ values comparable to BHA (reference antioxidant).

Target Compound Potential: The 2,5-dimethoxy substituents may enhance electron density, accelerating reactions with nucleophiles. Potential applications include:

Biological Activity

(E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride is a compound that belongs to the class of chalcones, known for their diverse biological activities. This article explores the synthesis, antimicrobial properties, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Synthesis and Structural Characteristics

The compound can be synthesized through various organic reactions involving the conjugation of a phenyl ring with an acryloyl chloride moiety. The presence of methoxy groups at the 2 and 5 positions on the phenyl ring enhances the electrophilic character of the carbonyl group, making it a reactive intermediate in organic synthesis. The structural formula can be represented as follows:

Antimicrobial Activity

Chalcones, including this compound, have been extensively studied for their antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 20 | |

| Candida albicans | 15 |

Research Findings:

- A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 2 to 25 µg/mL depending on the specific structure and substituents present on the phenyl ring .

- The presence of methoxy groups was found to enhance antimicrobial efficacy, likely due to increased hydrophobicity and improved interaction with bacterial membranes .

Case Studies

Several case studies have highlighted the biological activities of related chalcone derivatives:

- Case Study 1: A derivative similar to this compound was tested against drug-resistant strains of Staphylococcus aureus and showed promising results with an MIC of 0.5 µg/mL .

- Case Study 2: Another study focused on the anti-biofilm activity of chalcone derivatives, revealing that certain compounds could inhibit biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .

Molecular Mechanisms

The biological activity of this compound may be attributed to its ability to inhibit key bacterial enzymes and disrupt cell membrane integrity. Chalcones have been shown to interact with various targets:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(2,5-dimethoxy-phenyl)-acryloyl chloride, and how can polymerization during synthesis be mitigated?

- Methodological Answer : The compound can be synthesized via acylation of 2,5-dimethoxycinnamic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] in anhydrous dichloromethane under nitrogen. To prevent polymerization, inhibitors like phenothiazine (200–400 ppm) or hydroquinone are added, and reactions are conducted in darkness at 0–5°C . Post-synthesis, purification via vacuum distillation (boiling point ~75–80°C at reduced pressure) ensures high purity (>97%) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm the acryloyl chloride group (C=O stretch at ~1800 cm⁻¹, C-Cl at ~850 cm⁻¹) and methoxy C-O stretches (1250–1050 cm⁻¹) .

- ¹H/¹³C NMR : Identify the (E)-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) and assign methoxy groups (δ ~3.8 ppm for OCH₃) .

- HPLC-MS : Quantify purity and detect side products using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent moisture ingress and photodegradation. Use stabilizers (e.g., phenothiazine) to inhibit radical-induced polymerization. Safety protocols include working in a fume hood with PPE (nitrile gloves, goggles) due to its lachrymatory and corrosive nature .

Advanced Research Questions

Q. How does the electronic nature of the 2,5-dimethoxy substituent influence the reactivity of the acryloyl chloride in nucleophilic acylations?

- Methodological Answer : The electron-donating methoxy groups activate the phenyl ring, enhancing resonance stabilization of the acyl intermediate. This increases electrophilicity at the carbonyl carbon, favoring reactions with weak nucleophiles (e.g., amines, alcohols). Computational studies (DFT) can quantify charge distribution and predict regioselectivity in multi-step syntheses .

Q. What strategies are effective for incorporating this compound into polymer matrices, and how does it affect material properties?

- Methodological Answer : Graft copolymerization via radical initiation (e.g., AIBN) in DMSO at 50°C for 2 hours achieves high grafting efficiency (~85%). The acryloyl group introduces crosslinking sites, enhancing thermal stability (TGA analysis shows decomposition >250°C) and mechanical strength (DSC confirms increased Tg) .

Q. How can contradictions in reaction yields be resolved when using this compound in multi-step organic syntheses?

- Methodological Answer : Yield discrepancies often arise from competing hydrolysis or steric hindrance. Kinetic studies (e.g., in situ IR monitoring) can optimize reaction conditions. For example, using Schlenk techniques to exclude moisture or switching to polar aprotic solvents (DMF, THF) improves acylation efficiency .

Q. What role does this compound play in synthesizing bioactive molecules, and how can its efficacy be validated?

- Methodological Answer : It serves as an acylating agent in prodrug synthesis (e.g., conjugating with amino glass slides for targeted drug delivery). Biological validation involves:

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) .

- Radiolabeling : Incorporate ⁹⁹mTc for imaging agent development, followed by SPECT/CT analysis in preclinical models .

Q. What advanced analytical methods are required to quantify trace degradation products of this compound in reaction mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.